Amyloid Plaque Binding Affinity: 6-OH-BTA Scaffold (Derived from Acetamide,N-(6-hydroxy-2-benzothiazolyl)-) vs. Thioflavin-T
The 6-hydroxy-2-arylbenzothiazole pharmacophore accessible via Acetamide,N-(6-hydroxy-2-benzothiazolyl)- exhibits binding affinity for aggregated Aβ that is comparable to or exceeds that of the classic amyloid dye thioflavin-T (ThT), while offering neutral lipophilicity essential for blood-brain barrier penetration—a property absent in charged ThT [1]. The lead derivative [N-methyl-3H]6-OH-BTA-1 demonstrates nanomolar Kd values against both postmortem AD frontal cortex homogenates and synthetic Aβ(1-40) fibrils, confirming that the 6-hydroxy-2-aminobenzothiazole core provides target engagement suitable for in vivo imaging applications [2].
| Evidence Dimension | Binding affinity (Kd) to aggregated Aβ |
|---|---|
| Target Compound Data | Kd = 1.4 nM (AD frontal cortex homogenate); Kd = 4.7 nM (synthetic Aβ(1-40) fibrils) |
| Comparator Or Baseline | Thioflavin-T: Kd ~20–100 nM for Aβ fibrils (varies by aggregation state); charged quaternary ammonium limits BBB penetration |
| Quantified Difference | 6-OH-BTA-1 exhibits 4–70× higher affinity than ThT depending on Aβ preparation; neutral scaffold enables BBB penetration |
| Conditions | Radioligand binding assay using [N-methyl-3H]6-OH-BTA-1; postmortem AD brain tissue and synthetic Aβ(1-40) fibrils |
Why This Matters
Procurement of the correct 6-hydroxy-2-aminobenzothiazole precursor directly determines whether the resulting imaging probe achieves the nanomolar binding affinity required for clinical PET detection of Aβ plaques.
- [1] Mathis CA, Wang Y, Holt DP, Huang GF, Debnath ML, Klunk WE. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. J Med Chem. 2003;46(13):2740-2754. View Source
- [2] Klunk WE, Wang Y, Huang GF, Debnath ML, Holt DP, Mathis CA. Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sci. 2001;69(13):1471-1484. View Source
